molecular formula C13H16FNO2 B033629 1-Methyl-4-piperidyl 4'-fluorobenzoate CAS No. 102698-53-3

1-Methyl-4-piperidyl 4'-fluorobenzoate

Cat. No.: B033629
CAS No.: 102698-53-3
M. Wt: 237.27 g/mol
InChI Key: WVLAEJNDCHGGDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-piperidyl 4'-fluorobenzoate is a fluorinated aromatic ester featuring a piperidine ring substituted with a methyl group at the 1-position and a 4-fluorobenzoate moiety. This compound is structurally characterized by its planar fluorobenzoate group, where the fluorine atom occupies the para position relative to the ester linkage . The methyl-piperidine moiety introduces steric and electronic effects that influence its solubility, stability, and biological interactions.

Properties

CAS No.

102698-53-3

Molecular Formula

C13H16FNO2

Molecular Weight

237.27 g/mol

IUPAC Name

(1-methylpiperidin-4-yl) 4-fluorobenzoate

InChI

InChI=1S/C13H16FNO2/c1-15-8-6-12(7-9-15)17-13(16)10-2-4-11(14)5-3-10/h2-5,12H,6-9H2,1H3

InChI Key

WVLAEJNDCHGGDI-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)OC(=O)C2=CC=C(C=C2)F

Canonical SMILES

CN1CCC(CC1)OC(=O)C2=CC=C(C=C2)F

Other CAS No.

102698-53-3

Synonyms

1-methyl-4-piperidyl 4'-fluorobenzoate
1-methyl-4-piperidyl 4'-fluorobenzoate hydrochloride
M4P 4'-fluorobenzoate

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Fluorobenzoate Derivatives

The fluorobenzoate group is a common pharmacophore in medicinal chemistry. Key comparisons include:

  • N-Succinimidyl 4-[18F]Fluorobenzoate ([18F]SFB) : Used as a radiolabeling agent for peptides and proteins in PET imaging. Unlike 1-Methyl-4-piperidyl 4'-fluorobenzoate, [18F]SFB lacks the piperidine moiety but shares the 4-fluorobenzoate group, enabling similar conjugation chemistry .
  • Methyl 2-[(1H-pyrrolo[2,3-b]pyridin-5-yl)oxy]-4-fluorobenzoate : This derivative replaces the piperidine with a pyrrolopyridine group, enhancing π-π stacking interactions and biological activity .
Piperidine-Containing Analogs
  • 4-(4-Ethoxybenzyl)-1-piperazinylmethanone: Features a piperazine ring instead of piperidine, with a 3-fluorophenyl group. The ethoxybenzyl substituent increases lipophilicity, contrasting with the methyl-piperidine in the target compound .
  • N-(4-Fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide : A fentanyl analog with a 4-fluorophenyl group and piperidine core. Its opioid receptor affinity highlights the pharmacological relevance of fluorinated piperidine derivatives .

Table 1: Structural and Physicochemical Comparisons

Compound Core Structure Fluorine Position Key Functional Groups LogP* Applications
1-Methyl-4-piperidyl 4'-FB Piperidine Para Methyl, 4'-fluorobenzoate 2.1 Research (potential CNS)
[18F]SFB Succinimidyl Para 4-fluorobenzoate 1.8 PET imaging
Methyl pyrrolopyridinyl-FB Pyrrolopyridine Para 4-fluorobenzoate, ether linkage 2.5 Anticancer research
4-Ethoxybenzyl-piperazinyl FB Piperazine Meta Ethoxybenzyl, 3-fluorobenzoyl 3.0 Agrochemicals

*LogP values estimated via ACD/Labs Software .

Metabolic and Degradation Profiles

Fluorobenzoates exhibit distinct metabolic behaviors depending on substituents:

  • Inhibition of Benzoate Oxidation : Fluorobenzoates, including 4-fluorobenzoate, inhibit benzoate degradation in Pseudomonas fluorescens by 10–20% via competitive binding, likely due to fluoroacetate formation .
  • Degradation Pathways : Enzymatic degradation of fluorobenzoates (e.g., via fluorobenzoate degradation [FBD] pathways) is slower compared to chlorobenzoates, as fluorine’s electronegativity resists cleavage .
  • Stability in Aqueous Systems: The free aqueous diffusion coefficient of fluorobenzoate anions is ~5% lower than non-fluorinated analogs, attributed to increased hydrogen bonding .
Pharmaceutical Relevance
  • Enzyme Inhibition : The methyl-piperidine group in this compound may enhance blood-brain barrier penetration, a trait observed in related CNS-targeting compounds .
Agricultural and Industrial Uses
  • Pesticide Derivatives : Fluorobenzoate esters like fluazolate (1-methylethyl 5-(4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-2-chloro-4-fluorobenzoate) are potent herbicides, leveraging fluorine’s stability against metabolic breakdown .

Q & A

Q. What frameworks reconcile open data sharing with privacy in studies involving sensitive biological data?

  • Methodological Answer : Adopt anonymization protocols (e.g., k-anonymity) and federated data access models, balancing transparency with GDPR compliance. Reference guidelines from the BIH QUEST Center on reconciling open data with patient rights .

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